4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide
Overview
Description
4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide is an organic compound with a complex structure that includes a benzyloxy group, a chlorine atom, and a propynyl group attached to a benzenecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, followed by nucleophilic substitution with a phenol derivative.
Introduction of the chlorine atom: Chlorination of the aromatic ring can be performed using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Attachment of the propynyl group: This step involves the reaction of the chlorinated aromatic compound with propargylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow processes and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Addition reactions: The propynyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the chlorine atom and propynyl group can participate in specific chemical reactions that modulate the activity of the target.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-2-chlorobenzamide: Lacks the propynyl group, which may reduce its reactivity.
4-(benzyloxy)-2-chloro-N-methylbenzenecarboxamide: Contains a methyl group instead of a propynyl group, affecting its chemical properties.
4-(benzyloxy)-2-chloro-N-(2-ethynyl)benzenecarboxamide: Similar structure but with an ethynyl group, which may alter its reactivity and applications.
Uniqueness
4-(benzyloxy)-2-chloro-N-(2-propynyl)benzenecarboxamide is unique due to the presence of the propynyl group, which provides additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-10-19-17(20)15-9-8-14(11-16(15)18)21-12-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOQJITWDIVHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330576 | |
Record name | 2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822320 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478046-41-2 | |
Record name | 2-chloro-4-phenylmethoxy-N-prop-2-ynylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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